8-Aminoisoquinoline
Overview
Description
8-Aminoisoquinoline is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The amino group at the 8th position on the isoquinoline ring system allows for further functionalization, making it a valuable scaffold in medicinal chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of 8-aminoisoquinoline derivatives. One approach involves the copper-catalyzed N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides, which act as both acyl and halide donors, leading to the efficient synthesis of 5-halogenated N-acyl quinolines . Another method employs an inverse-demanding aza-Diels-Alder reaction (Povarov reaction) using simple starting materials such as 1,2-phenylenediamines, enol ethers, and aldehydes to synthesize substituted 8-aminoquinolines . Additionally, a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been reported, which offers a shorter synthesis route from commercially available precursors . Practical routes to 8-aminoquinolines have also been developed using carbamate reagents, which are easily installable and deprotectable, facilitating the gram-scale synthesis under mild conditions .
Molecular Structure Analysis
The molecular structure of 8-aminoisoquinoline is characterized by the presence of an amino group at the 8th position of the isoquinoline ring. This structural feature is crucial for the biological activity of the compound and its derivatives. The amino group provides a site for further chemical modifications, which can lead to a variety of biological activities.
Chemical Reactions Analysis
8-Aminoisoquinoline and its derivatives participate in various chemical reactions that are essential for the development of therapeutic agents. For instance, the synthesis of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties has been achieved, and these derivatives have been evaluated for their cytotoxic activity against cancer cell lines . The antifilarial activity of 5-amino and 5,8-diamino-isoquinoline derivatives has also been investigated, with some compounds showing promising filaricidal responses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-aminoisoquinoline derivatives are influenced by the substituents on the isoquinoline ring. These properties are critical for the compound's pharmacokinetic profile, including its solubility, stability, and reactivity. The presence of the amino group can affect the compound's basicity, which in turn can influence its interaction with biological targets. The cytotoxic activity of isoquinolinequinone–amino acid derivatives suggests that the location and structure of the amino acid fragment significantly impact the compound's biological effects .
Scientific Research Applications
1. Antimalarial Therapy
8-Aminoquinolines, including 8-aminoisoquinoline, have played a significant role in antimalarial therapy. They are revolutionary in treating latent malaria and have shown promise against endemic malaria. The clinical use of these compounds began with plasmochin in 1926, followed by the development of primaquine and tafenoquine. These drugs target various stages of the malaria parasite, making them crucial in malaria eradication efforts (Baird, 2019).
2. Pharmacological Insights
The pharmacology of 8-aminoquinolines has been extensively studied, revealing their mechanism of action against the malaria parasite. These studies have provided insights into their activity across different stages of the parasite and potential modes of action, contributing to the development of more effective antimalarial drugs (Grewal, 1981).
3. Antidepressant Properties
Research on 8-aminoisoquinoline derivatives has indicated their potential in treating depression. Studies show that certain structural requirements in the isoquinoline skeleton are crucial for their antidepressant action. This has opened up possibilities for developing new compounds with enhanced activity for mental health treatments (Zára-Kaczián et al., 1986).
4. Anticancer Research
Aminoisoquinoline-quinone derivatives have demonstrated cytotoxic activity against cancer cells. The structure-activity relationship studies have shown that the presence of amino acid moieties significantly affects their cytotoxic effects, providing a pathway for the development of novel cancer therapeutics (Valderrama et al., 2016).
5. Antiparasitic Activities
8-Aminoquinolines have shown efficacy as antiparasitic agents. Their ability to inhibit various parasitic organisms, along with a reduced risk of hematotoxicity, makes them promising candidates for treating infections such as malaria, pneumocystis pneumonia, and leishmaniasis (Nanayakkara et al., 2008).
6. Antibacterial Properties
8-Nitrofluoroquinolone derivatives of 8-aminoquinolines have shown notable antibacterial properties. Their ability to effectively target both gram-positive and gram-negative bacterial strains highlights their potential in addressing antibiotic resistance and developing new antibacterial drugs (Al-Hiari et al., 2007).
Safety And Hazards
8-Aminoisoquinoline can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Future Directions
8-Aminoisoquinoline and its derivatives have shown promise in the field of antiprotozoal drugs . Extensive derivatization approaches followed by a better understanding of structure-activity relationships and biotransformation mechanisms of toxicity have provided 8-aminoquinoline analogs with better pharmacologic and reduced toxicologic profiles . The novel 8-aminoquinoline analogs may have broader utility in public health as future antiprotozoal drugs .
properties
IUPAC Name |
isoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoisoquinoline | |
CAS RN |
23687-27-6 | |
Record name | 8-Isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Isoquinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.